2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic molecule featuring a benzoisoxazole core linked via an acetamide group to a thieno[3,4-c]pyrazol scaffold.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c27-19(8-16-14-5-1-2-6-18(14)30-25-16)23-21-15-11-31-12-17(15)24-26(21)10-20(28)22-9-13-4-3-7-29-13/h1-2,5-6,13H,3-4,7-12H2,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJOJVWRDXZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antimicrobial properties, as well as its mechanism of action based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including the formation of the benzo[d]isoxazole moiety and the thieno[3,4-c]pyrazole structure. The synthetic route typically includes reactions such as cycloaddition and condensation, which are essential for constructing the intricate molecular architecture necessary for biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of benzo[d]isoxazole exhibit significant anti-inflammatory properties. For instance, docking studies targeting cyclooxygenase (COX) enzymes have shown that certain isoxazole derivatives can effectively inhibit COX-2, a key mediator in inflammatory processes.
Table 1: Docking Scores of Isoxazole Derivatives Against COX Enzymes
| Compound | Docking Score (kcal/mol) | Inhibition Activity |
|---|---|---|
| 5a | -12.57 | High |
| 5b | -11.25 | Moderate |
| 5c | -10.83 | Moderate |
These results indicate that compounds with lower docking scores tend to exhibit higher binding affinity and potential inhibitory activity against COX enzymes, which are crucial targets for anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial properties of the compound have also been evaluated. Studies indicate that certain derivatives show promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 30a | E. coli | 50 µM |
| 30b | S. aureus | 75 µM |
| 30c | Pseudomonas aeruginosa | 100 µM |
The agar-well diffusion method was employed to assess the antibacterial efficacy of these compounds, revealing significant zones of inhibition compared to standard antibiotics .
The biological activity of the compound can be attributed to its ability to interact with specific protein targets involved in inflammatory pathways and microbial resistance mechanisms. Molecular docking studies have identified key binding sites on COX enzymes and other relevant proteins, suggesting a competitive inhibition mechanism.
Case Studies
- Study on Anti-inflammatory Effects : A series of thiazolidinone derivatives based on the isoxazole scaffold were synthesized and screened for anti-inflammatory activity. The most potent compounds demonstrated significant inhibition of thromboxane synthase alongside COX-2 inhibition .
- Antimicrobial Efficacy Evaluation : A comparative study evaluated the efficacy of synthesized isoxazole derivatives against standard antibiotics. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also exhibited lower cytotoxicity in mammalian cell lines .
Scientific Research Applications
Structural Characteristics
This compound features a benzo[d]isoxazole moiety linked to a thieno[3,4-c]pyrazole core. Such structural diversity is crucial for its biological activity, allowing it to interact with various molecular targets. The presence of the tetrahydrofuran group further enhances its solubility and bioavailability.
Medicinal Chemistry Applications
-
EPAC Antagonism :
- The compound is recognized as a potential antagonist of exchange proteins directly activated by cyclic adenosine monophosphate (cAMP). This suggests its role in modulating intracellular signaling pathways, which are vital for various physiological processes.
- Research has indicated that derivatives of this compound can inhibit EPAC activity, thereby influencing cellular responses to cAMP levels. This modulation is particularly relevant in conditions such as heart disease and metabolic disorders .
- Antiepileptic Properties :
-
Cancer Research :
- Preliminary studies suggest potential applications in oncology, where compounds with similar structures have shown efficacy against various cancer cell lines. The ability to interfere with signaling pathways involved in cell proliferation and survival positions this compound as a candidate for further investigation .
Synthesis and Optimization
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves several steps that include the preparation of key intermediates through controlled reactions. The optimization of these synthetic pathways is crucial for enhancing yield and purity, which are essential for biological testing .
Case Studies
Comparison with Similar Compounds
Structural Analogues from Literature
The benzo[d]isoxazole moiety is a common feature in several pharmacologically active compounds. Below is a comparison with structurally related derivatives from and , focusing on synthesis, physicochemical properties, and substituent effects.
Table 1: Key Physicochemical Properties of Benzo[d]isoxazole Derivatives
*Compound 198 from shares the 2-(benzo[d]isoxazol-3-yl)acetic acid backbone but diverges in the substituent groups.
Key Differences and Implications
Core Heterocycle: The target compound’s thieno[3,4-c]pyrazol core contrasts with the pyrrole-2,5-dione in derivatives.
Substituent Effects: The tetrahydrofuran-2-ylmethylaminoethyl group in the target compound introduces a constrained ether ring and a secondary amine, which may enhance solubility and hydrogen-bonding capacity compared to the morpholinopropyl chains in compounds 7c–7f. Halogen substituents (Br, Cl, F) in derivatives improve lipophilicity and metabolic resistance, whereas the target compound’s lack of halogens suggests different pharmacokinetic profiles.
Synthetic Yields: Yields for pyrrole-2,5-dione derivatives in range from 11.5% to 38.1%, reflecting challenges in multi-step heterocyclic syntheses.
The THF and acetamide groups in the target compound could form robust hydrogen-bonding networks, similar to morpholine-containing analogs .
Q & A
Basic: What are the established synthetic routes for this compound?
The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include:
- Benzisoxazole formation : Cyclization of hydroxylamine derivatives with substituted benzaldehydes under acidic conditions.
- Thienopyrazole core assembly : Condensation of thiourea derivatives with diketones, followed by cyclization.
- Amide coupling : Using reagents like EDC/HOBt to link the benzisoxazole moiety to the thienopyrazole-ethylamino intermediate.
Purification often involves column chromatography and recrystallization. Confirmation is achieved via -NMR and IR spectroscopy .
Advanced: How can computational reaction path search methods optimize synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energetically favorable pathways. For example:
- Reaction barrier analysis : ICReDD’s workflow combines ab initio calculations with experimental validation to narrow optimal conditions (e.g., solvent, catalyst).
- Machine learning : Trained on historical reaction data to predict yields under varying parameters (temperature, stoichiometry).
This reduces trial-and-error experimentation by >50% in multi-step syntheses .
Basic: Which spectroscopic techniques characterize this compound?
- -NMR : Confirms proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, NH peaks at δ 9–10 ppm).
- IR spectroscopy : Identifies carbonyl (C=O at ~1680 cm) and amide (N–H at ~3300 cm) stretches.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 467.1523) .
Advanced: How do MD simulations assess conformational stability?
Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal:
- Solvent effects : Polar solvents stabilize the amide linkage via hydrogen bonding.
- Torsional flexibility : The tetrahydrofuran-2-ylmethyl group exhibits restricted rotation, favoring a bioactive conformation.
Simulations at 300 K for 100 ns using AMBER force fields provide RMSD plots to quantify stability .
Basic: What in vitro assays screen biological activity?
- Enzyme inhibition : Assay against kinases (e.g., EGFR) using fluorescence-based ADP-Glo.
- Antimicrobial testing : Broth microdilution (MIC determination) for Gram-positive bacteria (e.g., S. aureus).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can QSAR models predict pharmacological potential?
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like:
- Electrostatic potential maps : Calculated via DFT (e.g., HOMO/LUMO gaps correlate with redox activity).
- Lipophilicity (logP) : Predicted using Molinspiration to optimize blood-brain barrier penetration.
Validation via leave-one-out cross-validation (R > 0.85) guides structural modifications .
Basic: What intermediates are critical in synthesis?
Key intermediates include:
- 3-Amino-thienopyrazole : Isolated via vacuum distillation (bp 120–130°C at 0.1 mmHg).
- 2-(Benzo[d]isoxazol-3-yl)acetic acid : Purified by recrystallization from ethanol/water.
Intermediate characterization requires -NMR and elemental analysis .
Advanced: How are reaction kinetics analyzed in multi-step syntheses?
- Stopped-flow spectroscopy : Monitors fast cyclization steps (e.g., thienopyrazole formation, ).
- Eyring plots : Determine activation parameters (ΔG, ΔH) for amide coupling.
Data from LC-MS time-course studies validate rate constants predicted by computational models .
Basic: How to resolve spectroscopic data discrepancies?
- NMR vs. IR conflicts : Cross-check with 2D NMR (COSY, HSQC) to assign overlapping proton signals.
- Mass spec anomalies : Recalibrate using internal standards (e.g., sodium trifluoroacetate).
Contradictions often arise from solvent impurities or tautomerism .
Advanced: How to validate conflicting biological data?
- Meta-analysis : Aggregate data from multiple assays (e.g., SPR binding vs. cell viability) using Bayesian statistics.
- Docking simulations : AutoDock Vina predicts binding poses to reconcile IC variations across kinase assays.
Discrepancies >10-fold trigger re-evaluation of assay conditions (e.g., ATP concentration) .
Basic: What DOE principles optimize synthesis yield?
- Factorial design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
- Response surface methodology (RSM) : Maximizes yield (e.g., 72% → 89%) by optimizing time and reagent equivalents .
Advanced: How does AI-driven screening accelerate condition optimization?
- Active learning algorithms : Prioritize experimental conditions from a 10-dimensional parameter space.
- Robotic platforms : Execute 96-well plate reactions in parallel, analyzed via inline HPLC.
ICReDD’s approach reduces optimization time from months to weeks .
Basic: What in vitro models assess toxicity?
- Hepatotoxicity : Primary hepatocyte viability (LDH release assay).
- Genotoxicity : Ames test (TA98 strain) with metabolic activation (S9 fraction).
- hERG inhibition : Patch-clamp electrophysiology to predict cardiotoxicity .
Advanced: How do in silico tools enhance safety assessment?
- ADMET Predictor^® : Estimates hepatic clearance (CL) and plasma protein binding.
- ProTox-II : Flags structural alerts (e.g., thiophene rings linked to mutagenicity).
Consensus modeling reduces false positives by 30% compared to single-algorithm predictions .
Basic: What parameters control scale-up synthesis?
- Heat transfer : Jacketed reactors maintain exothermic reactions below 50°C.
- Mixing efficiency : Impeller speed >400 rpm to prevent localized concentration gradients.
- Workup : Centrifugal partition chromatography replaces column chromatography for >100 g batches .
Advanced: How does reactor design influence large-scale synthesis?
- Microfluidic reactors : Enhance mass transfer for fast, exothermic steps (residence time <2 s).
- CSTR cascades : Improve yield in equilibrium-limited reactions (e.g., amide formation, 85% conversion vs. 65% batch).
CFD simulations optimize geometry to minimize dead zones .
Basic: What documentation ensures regulatory compliance?
- ICH M7 guidelines : Report mutagenic impurities (e.g., alkylating agents) below 1.5 μg/day.
- GLP protocols : Document raw data (e.g., HPLC chromatograms, animal study logs) with electronic signatures .
Advanced: How does blockchain enhance data integrity?
- Immutable ledgers : Record experimental parameters (e.g., temperature, pH) on Hyperledger Fabric.
- Smart contracts : Automate audit trails for FDA submissions, ensuring 21 CFR Part 11 compliance.
Cross-institutional data sharing retains provenance without compromising IP .
Basic: How do interdisciplinary approaches study mechanism of action?
- Chemical biology : Photoaffinity labeling (e.g., diazirine tags) identifies cellular targets.
- Medicinal chemistry : SAR studies replace the tetrahydrofuran group with morpholine to enhance solubility .
Advanced: What benefits arise from converging technologies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
